molecular formula C14H19N3 B12078976 4-Amino-3-((cyclohexylmethyl)amino)benzonitrile

4-Amino-3-((cyclohexylmethyl)amino)benzonitrile

Katalognummer: B12078976
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: PZLABVJTQSMJII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3-((cyclohexylmethyl)amino)benzonitrile is an organic compound with a complex structure that includes an amino group, a cyclohexylmethyl group, and a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-((cyclohexylmethyl)amino)benzonitrile typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. The cyclohexylmethyl group can be introduced through a nucleophilic substitution reaction. The final step often involves the formation of the benzonitrile moiety through a dehydration reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process. The use of green chemistry principles, such as ionic liquids as solvents, can also be explored to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3-((cyclohexylmethyl)amino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

4-Amino-3-((cyclohexylmethyl)amino)benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Amino-3-((cyclohexylmethyl)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-3-((cyclohexylmethyl)amino)benzonitrile is unique due to the presence of both the cyclohexylmethyl group and the benzonitrile moiety

Eigenschaften

Molekularformel

C14H19N3

Molekulargewicht

229.32 g/mol

IUPAC-Name

4-amino-3-(cyclohexylmethylamino)benzonitrile

InChI

InChI=1S/C14H19N3/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h6-8,11,17H,1-5,10,16H2

InChI-Schlüssel

PZLABVJTQSMJII-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CNC2=C(C=CC(=C2)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.